molecular formula C16H17N3 B14348314 Pyrimido[1,2-b]indazole, 3-cyclohexyl- CAS No. 90253-58-0

Pyrimido[1,2-b]indazole, 3-cyclohexyl-

Cat. No.: B14348314
CAS No.: 90253-58-0
M. Wt: 251.33 g/mol
InChI Key: MPJDJHIZPRWIFW-UHFFFAOYSA-N
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Description

Pyrimido[1,2-b]indazole, 3-cyclohexyl- is a compound belonging to the class of fused nitrogen-containing tricyclic skeletons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,2-b]indazole, 3-cyclohexyl- typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 . For instance, a one-pot, three-component reaction utilizing mixtures of aromatic aldehydes, 3-amino-1H-indazoles, and 3-oxopropanenitriles has been reported . Another method involves the treatment of 3-amino-1H-indazoles with 2-bromomalonaldehyde in ethanol in the presence of catalytic acetic acid .

Industrial Production Methods

Industrial production methods for pyrimido[1,2-b]indazole, 3-cyclohexyl- are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[1,2-b]indazole, 3-cyclohexyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrimido[1,2-b]indazole, 3-cyclohexyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimido[1,2-b]indazole, 3-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. Similarly, as a phosphodiesterase inhibitor, it may block the enzyme’s activity, leading to increased levels of cyclic nucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[1,2-b]indazole, 3-cyclohexyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its cyclohexyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

90253-58-0

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-cyclohexylpyrimido[1,2-b]indazole

InChI

InChI=1S/C16H17N3/c1-2-6-12(7-3-1)13-10-17-16-14-8-4-5-9-15(14)18-19(16)11-13/h4-5,8-12H,1-3,6-7H2

InChI Key

MPJDJHIZPRWIFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN3C(=C4C=CC=CC4=N3)N=C2

Origin of Product

United States

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